4-Butyl-2-sulfanylphenol
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Overview
Description
4-Butyl-2-sulfanylphenol is an organic compound characterized by a butyl group attached to the benzene ring at the fourth position and a sulfanyl group at the second position. This compound is part of the phenol family, known for its aromatic ring and hydroxyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butyl-2-sulfanylphenol can be achieved through various methods, including nucleophilic aromatic substitution and Friedel-Crafts alkylation. One common approach involves the reaction of 4-butylphenol with a thiol reagent under basic conditions to introduce the sulfanyl group at the ortho position .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions using optimized conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Butyl-2-sulfanylphenol undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group, yielding 4-butylphenol.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Catalysts like aluminum chloride (AlCl3) are used in Friedel-Crafts alkylation reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: 4-butylphenol.
Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
4-Butyl-2-sulfanylphenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of the phenol group.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Butyl-2-sulfanylphenol involves its interaction with various molecular targets:
Antioxidant Activity: The phenol group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.
Enzyme Inhibition: The sulfanyl group can interact with enzyme active sites, potentially inhibiting their activity and affecting metabolic pathways.
Comparison with Similar Compounds
2,6-Di-tert-butyl-4-sulfanylphenol: Similar structure but with tert-butyl groups instead of butyl, known for its antioxidant properties.
4-Butylphenol: Lacks the sulfanyl group, making it less reactive in certain chemical reactions.
4-Methyl-2-sulfanylphenol: Similar structure but with a methyl group instead of butyl, exhibiting different reactivity and applications.
Uniqueness: 4-Butyl-2-sulfanylphenol is unique due to the combination of the butyl and sulfanyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
60774-08-5 |
---|---|
Molecular Formula |
C10H14OS |
Molecular Weight |
182.28 g/mol |
IUPAC Name |
4-butyl-2-sulfanylphenol |
InChI |
InChI=1S/C10H14OS/c1-2-3-4-8-5-6-9(11)10(12)7-8/h5-7,11-12H,2-4H2,1H3 |
InChI Key |
QTJGTBMGJNRNHT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=C(C=C1)O)S |
Origin of Product |
United States |
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